Arlasolve DMI
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJYDZQQVZJMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COC2C1OCC2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863517 | |
| Record name | 1,4:3,6-Dianhydro-2,5-di-O-methylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Selection of Comparable Compounds
The following compounds are selected based on structural or functional similarities to Arlasolve DMI:
Super Refined® PEG 400 (polyethylene glycol 400)
Pharmasolve™ (N-methylpyrrolidone, NMP)
Solutol HS 15 (macrogol 15-hydroxystearate)
Propylene Glycol
Comparative Data Table
| Property | This compound | Super Refined® PEG 400 | Pharmasolve™ (NMP) | Solutol HS 15 | Propylene Glycol |
|---|---|---|---|---|---|
| Chemical Structure | Dimethyl isosorbide | Polyethylene glycol | N-methylpyrrolidone | PEG-15 hydroxystearate | 1,2-propanediol |
| Solubility Profile | Hydrophilic & lipophilic actives | Hydrophilic actives | Broad-spectrum | Lipophilic actives | Hydrophilic actives |
| Penetration Efficacy | High (epidermal/dermal delivery) | Moderate | High (with toxicity concerns) | Moderate | Low |
| Regulatory Status | FDA IIG listed | USP/EP compliant | Restricted due to toxicity | USP/EP compliant | USP/EP compliant |
| Typical Concentration | 1–20% in topical formulations | 10–30% in oral/IV formulations | <10% (limited by safety) | 5–15% in emulsions | 10–50% in topical/oral forms |
| Safety Profile | Low irritation, high purity | Low toxicity | High toxicity (reprotoxicant) | Low irritation | Moderate irritation at high doses |
Detailed Findings
Super Refined® PEG 400
- Advantages : Excellent solubilizer for hydrophilic APIs, reduces gelatin cross-linking in capsules, and improves oxidative stability .
- Limitations : Less effective for lipophilic compounds compared to this compound. Primarily used in oral and injectable formulations rather than topical systems .
Pharmasolve™ (NMP)
- Contrast with this compound : While both enhance penetration, this compound’s FDA IIG status and lower toxicity make it preferable for chronic dermatological use .
Solutol HS 15
- Advantages : Effective emulsifier for lipophilic drugs but requires combination with other solvents for hydrophilic actives.
- Limitations : Less versatile than this compound, which independently solubilizes diverse APIs .
Propylene Glycol
- Advantages : Low-cost, widely used in cosmetics and oral formulations.
Research Highlights and Contradictions
- Preclinical Efficacy : this compound demonstrated superior dermal absorption (29% penetration into human skin ex vivo) compared to DMSO, with comparable cytotoxicity for OR141 .
Q & A
Basic Research Questions
Q. How should researchers formulate focused research questions when studying Arlasolve DMI’s chemical properties or interactions?
- Methodological Approach : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Population: Specific reaction systems or biological models involving this compound.
- Intervention: Concentration ranges, temperature, or solvent conditions.
- Comparison: Control groups or alternative solvents.
- Outcome: Stability, reactivity, or solubility metrics.
Refine questions to avoid overbreadth (e.g., "How does this compound’s polarity affect its solvation dynamics in aqueous vs. non-aqueous systems?" vs. a vague "How does this compound work?").
Q. What experimental design principles are critical for initial investigations of this compound’s physicochemical behavior?
- Methodological Approach :
- Control Variables : Standardize temperature, pressure, and purity levels of this compound (≥98% purity recommended for reproducibility).
- Replication : Conduct triplicate trials to account for instrumental variance.
- Baseline Measurements : Compare results against established solvents (e.g., DMSO, DMF) to contextualize findings.
- Instrument Calibration : Use validated techniques (e.g., HPLC, NMR) with calibration curves for quantitative analysis.
Q. How can researchers ensure reliable data collection when analyzing this compound’s spectroscopic or chromatographic profiles?
- Methodological Approach :
- Pre-Testing : Validate instruments with reference standards (e.g., NIST-certified materials) before data acquisition.
- Blinding : Mask sample identifiers during analysis to reduce observer bias.
- Data Triangulation : Combine multiple methods (e.g., UV-Vis, FTIR) to cross-verify spectral peaks or retention times.
- Metadata Documentation : Record batch numbers, storage conditions, and preparation protocols in detail.
Advanced Research Questions
Q. How should researchers address contradictory data in studies evaluating this compound’s catalytic efficiency or degradation pathways?
- Methodological Approach :
- Root-Cause Analysis : Apply Ishikawa diagrams to identify potential sources of variance (e.g., impurities, temperature fluctuations).
- Sensitivity Testing : Systematically alter one variable (e.g., pH, ligand concentration) to isolate conflicting results.
- Meta-Analysis : Aggregate datasets from independent labs to identify trends or outliers.
- Computational Modeling : Use DFT (Density Functional Theory) to simulate reaction pathways and validate experimental kinetics.
Q. What advanced statistical methods are appropriate for interpreting non-linear dose-response relationships in this compound toxicity studies?
- Methodological Approach :
- Non-Parametric Tests : Use Wilcoxon signed-rank or Kruskal-Wallis tests for non-normal distributions.
- Regression Models : Fit sigmoidal curves (e.g., Hill equation) to EC50/IC50 data.
- Machine Learning : Apply random forest or gradient boosting to identify hidden covariates (e.g., solvent interactions, cell-line variability).
- Uncertainty Quantification : Report confidence intervals and Bayesian posterior probabilities for risk assessment.
Q. How can cross-disciplinary approaches enhance mechanistic studies of this compound in hybrid systems (e.g., bioelectronic interfaces)?
- Methodological Approach :
- Collaborative Frameworks : Integrate electrochemical analysis (e.g., cyclic voltammetry) with microbiological assays to study electron-transfer mechanisms.
- Multi-Omics Integration : Correlate metabolomic data (LC-MS) with transcriptomic profiles to map this compound’s cellular impact.
- In Situ Characterization : Use operando spectroscopy (Raman, XRD) to monitor real-time structural changes during reactions.
- Ethical Review : Ensure compliance with biosafety protocols for hybrid systems.
Q. What strategies improve reproducibility in long-term stability studies of this compound under varying environmental conditions?
- Methodological Approach :
- Accelerated Aging Tests : Apply Arrhenius models to predict degradation rates at elevated temperatures.
- Microenvironment Control : Use gloveboxes or environmental chambers to simulate humidity/O2 levels.
- Open Science Practices : Share raw datasets, code, and SOPs via repositories like Zenodo or Figshare.
- Interlab Comparisons : Participate in consortium studies to benchmark reproducibility across facilities.
Methodological Resources
- Data Analysis : Use tools like Python’s SciPy or R’s
nlmefor mixed-effects modeling. - Literature Review : Leverage databases like SciFinder or Reaxys for structure-property queries. Avoid non-peer-reviewed sources (e.g., ).
- Ethical Compliance : Document IRB/IACUC approvals for studies involving biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
